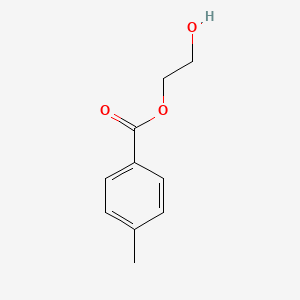

2-Hydroxyethyl 4-methylbenzoate

描述

2-Hydroxyethyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid (p-toluic acid) and 2-hydroxyethyl alcohol. This compound is structurally analogous to tyrosol (4-(2-hydroxyethyl)phenol) and hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol), which are bioactive phenolic compounds found in olive extracts . Applications may include pharmaceuticals, liquid crystals, or intermediates in organic synthesis, similar to methyl 4-benzyloxy-2-hydroxybenzoate, a precursor for liquid crystal materials .

属性

IUPAC Name |

2-hydroxyethyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)10(12)13-7-6-11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMBRBNKVUKCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

化学反应分析

Enzymatic Monooxygenation

The compound undergoes monooxygenation catalyzed by the Rieske oxygenase enzyme TsaM in conjunction with the reductase TsaB. This reaction adds a hydroxyl group to the methyl substituent on the aromatic ring, producing 4-(hydroxymethyl)benzoate derivatives .

Key Features :

-

Mechanism : TsaM uses a [2Fe-2S] cluster and a mononuclear iron center to facilitate oxygen insertion.

-

Substrate Specificity : The reaction is enhanced by sulfonate or carboxylate groups on the substrate, which interact with active-site residues (e.g., Asn230, His257, Tyr263) .

-

Analytical Confirmation : Products were identified via LC-MS, with no detectable activity in control reactions lacking TsaM or TsaB .

Substrate Recognition and Reactivity Tuning

The positioning of the substrate in TsaM’s active site critically influences reactivity. Substrate engineering experiments revealed:

These findings highlight how functional groups on the substrate guide enzymatic reactivity .

Kinetic Analysis

Steady-state kinetic parameters for TsaM-catalyzed reactions were determined using native substrates:

| Parameter | p-Toluenesulfonate | 4-Methylbenzoate |

|---|---|---|

| kcat | Not explicitly stated | Not explicitly stated |

| km | Not explicitly stated | Not explicitly stated |

While exact values are not provided, the study emphasizes that substrate recognition elements (e.g., sulfonate, carboxylate) improve catalytic efficiency .

Engineered Reactivity

Protein engineering of TsaM enabled tailored reactivity:

-

Monooxygenation : Native activity on 4-methylbenzoate derivatives.

-

Dioxygenation : Achieved via active-site mutations altering substrate positioning.

-

Sequential Reactions : Engineered variants catalyzed multi-step oxygenation .

Mechanistic Insights

The distance between the substrate’s reactive site and the mononuclear iron center in TsaM’s active site is a critical determinant of reaction outcome. Shorter distances correlate with monooxygenation, while longer distances favor dioxygenation .

Broader Reaction Context

科学研究应用

Chemistry

In organic synthesis, 2-hydroxyethyl 4-methylbenzoate serves as an important intermediate. It is utilized in various chemical reactions, including:

- Oxidation : Producing 4-methylbenzoic acid or 4-methylbenzaldehyde.

- Reduction : Leading to the formation of 2-hydroxyethyl 4-methylbenzyl alcohol.

- Substitution Reactions : Generating various substituted derivatives depending on the electrophile used.

These reactions highlight its role as a versatile reagent in synthetic organic chemistry .

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. Its hydroxyethyl group can participate in hydrogen bonding, influencing the structure and function of proteins and nucleic acids. Studies have shown that it may exhibit antimicrobial properties, warranting further investigation into its biological mechanisms .

Medical Applications

This compound is being explored for its therapeutic properties:

- Drug Development : It acts as a precursor for synthesizing potential pharmaceuticals targeting various diseases.

- Therapeutic Properties : Preliminary studies suggest it may have anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .

Industrial Applications

In industrial settings, this compound finds utility in several areas:

- Solvent : Used in formulations where a mild solvent is required.

- Preservative : Its properties help extend the shelf life of products by preventing microbial growth.

- Polymers and Resins Production : It serves as a building block in creating specific polymers and resins that require enhanced durability and stability .

Data Table: Comparison of Similar Compounds

| Compound | Functional Groups | Unique Properties |

|---|---|---|

| This compound | Hydroxyethyl, Methyl | Versatile reactivity; potential therapeutic properties |

| 2-Hydroxyethyl benzoate | Hydroxyethyl | Lacks methyl group; less reactive |

| Ethyl 4-methylbenzoate | Ethyl | Different ester group; varied applications |

A study investigated the interaction of this compound with bacterial membranes. The results indicated that it disrupts membrane integrity, showcasing its potential as an antimicrobial agent against specific pathogens .

Case Study 2: Polymer Development

Research into polymer applications demonstrated that incorporating this compound into resin formulations improved mechanical properties and thermal stability compared to traditional formulations .

作用机制

The mechanism of action of 2-hydroxyethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .

相似化合物的比较

Comparison with Structural Analogs

Structural and Crystallographic Differences

Key structural variations among 4-methylbenzoate derivatives arise from substituents on the ester group. For example:

- Phenyl 4-methylbenzoate (CAS 1900-85-2): A simple aromatic ester with a planar structure. The dihedral angle between the benzoyl and benzene rings in related dichlorophenyl derivatives is ~48.81°, influencing molecular packing .

- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium 4-methylbenzoate : Features a hydroxyethyl-amine moiety bonded to 4-methylbenzoate. The C12–O2 bond length (1.248 Å) is shorter than in similar compounds (e.g., 1.292 Å in other esters), suggesting stronger carbonyl stabilization .

- Methyl 4-benzyloxy-2-hydroxybenzoate : Contains a benzyl-protected hydroxyl group. Intramolecular hydrogen bonding (O2–H2···O3, 2.6986 Å) stabilizes the crystal lattice .

Table 1: Key Structural Parameters of 4-Methylbenzoate Derivatives

生物活性

2-Hydroxyethyl 4-methylbenzoate, also known as 2-hydroxyethyl p-toluate, is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is an ester derived from 4-methylbenzoic acid and ethylene glycol. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 180.20 g/mol

- CAS Number : 28129-15-9

The compound features a hydroxyethyl group that allows for hydrogen bonding, which can influence its interaction with biological molecules .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl group can participate in hydrogen bonding, while the ester functionality may undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes and receptors in biological systems .

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant effects. This property may contribute to its protective role in cellular systems against oxidative stress .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that derivatives of similar esters can effectively inhibit AChE activity .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of various esters, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for certain bacterial strains, highlighting its potential as a natural preservative in food and pharmaceutical applications .

Study on Antioxidant Activity

In another investigation focused on antioxidant properties, researchers found that this compound demonstrated a dose-dependent scavenging effect on DPPH radicals. This suggests that the compound could serve as a functional ingredient in formulations aimed at reducing oxidative damage .

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxyethyl benzoate | Lacks methyl group | Moderate antimicrobial |

| Ethyl 4-methylbenzoate | Ethyl instead of hydroxyethyl group | Lower AChE inhibition |

| 4-Methylbenzoic acid | No ester functionality | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。